The synthesis of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide generally involves the following steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity but are not extensively documented in available literature.
The molecular structure of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide can be represented in various formats:
InChI=1S/C13H15N3OS/c1-9(2)7-10(14)11(15)13(19)18-12(8-16)17/h7H,8H2,1-6H3,(H,17,19)
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=C(C=NN2C3=CC=CC=C3)C#N)C
This structure reveals a complex arrangement featuring a pyridine ring substituted with cyano groups and a cyclopropylacetamide moiety linked via a sulfur atom.
While specific reactions involving 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide are not widely reported, potential reactions can include:
These reactions would require further exploration to determine specific conditions and products.
Further research is necessary to elucidate the precise mechanism of action for this specific compound.
The physical and chemical properties of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide include:
These properties are crucial for understanding the behavior of the compound in different environments and applications.
Further studies are essential to validate these applications and explore new avenues for research involving this compound.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: